molecular formula C11H10N2O2S B300893 (5Z)-5-(4-hydroxybenzylidene)-3-methyl-2-thioxoimidazolidin-4-one

(5Z)-5-(4-hydroxybenzylidene)-3-methyl-2-thioxoimidazolidin-4-one

Cat. No. B300893
M. Wt: 234.28 g/mol
InChI Key: FRRWASSCHQYWRY-TWGQIWQCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(5Z)-5-(4-hydroxybenzylidene)-3-methyl-2-thioxoimidazolidin-4-one, also known as HMIT, is a compound that has gained significant attention in scientific research due to its potential therapeutic properties. HMIT belongs to the family of imidazolidin-4-one compounds and has been shown to possess various biological activities, including antioxidant, anti-inflammatory, and anticancer properties.

Mechanism of Action

The mechanism of action of (5Z)-5-(4-hydroxybenzylidene)-3-methyl-2-thioxoimidazolidin-4-one involves its ability to interact with various cellular targets. This compound can scavenge free radicals and reduce oxidative stress by donating electrons to reactive oxygen species (ROS). This compound also inhibits the activation of NF-κB, a transcription factor that regulates the expression of genes involved in inflammation and cell survival. Additionally, this compound induces apoptosis in cancer cells by activating caspases, which are enzymes that cleave specific proteins and trigger cell death.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects in cells and animals. It can reduce the levels of ROS and lipid peroxidation products, which are markers of oxidative stress. This compound also inhibits the production of inflammatory cytokines, such as tumor necrosis factor-α (TNF-α) and interleukin-6 (IL-6), which are involved in the pathogenesis of inflammatory diseases. Moreover, this compound can induce cell cycle arrest and apoptosis in cancer cells, leading to the inhibition of tumor growth.

Advantages and Limitations for Lab Experiments

(5Z)-5-(4-hydroxybenzylidene)-3-methyl-2-thioxoimidazolidin-4-one has several advantages for lab experiments. It is a small molecule that can easily penetrate cells and tissues, making it suitable for in vitro and in vivo studies. This compound is also stable and can be stored for long periods without degradation. However, this compound has some limitations for lab experiments. It is a synthetic compound that may have potential toxicity and side effects, which need to be carefully evaluated. Moreover, the optimal concentration and duration of this compound treatment need to be determined for each experimental system.

Future Directions

There are several future directions for the research on (5Z)-5-(4-hydroxybenzylidene)-3-methyl-2-thioxoimidazolidin-4-one. Firstly, the potential therapeutic applications of this compound need to be further explored, particularly in the treatment of inflammatory diseases and cancer. Secondly, the molecular targets and signaling pathways of this compound need to be identified to elucidate its mechanism of action. Thirdly, the pharmacokinetics and pharmacodynamics of this compound need to be investigated to determine its safety and efficacy in vivo. Fourthly, the development of novel this compound derivatives with improved bioavailability and specificity may enhance its therapeutic potential. Finally, the clinical trials of this compound need to be conducted to evaluate its efficacy and safety in humans.
Conclusion:
In conclusion, this compound, or this compound, is a compound that has gained significant attention in scientific research due to its potential therapeutic properties. This compound possesses antioxidant, anti-inflammatory, and anticancer properties and can interact with various cellular targets. The synthesis of this compound involves a multistep reaction process, and its biochemical and physiological effects have been extensively studied. This compound has several advantages for lab experiments, but also has some limitations that need to be carefully evaluated. There are several future directions for the research on this compound, including the exploration of its potential therapeutic applications, identification of its molecular targets and signaling pathways, and development of novel derivatives.

Synthesis Methods

The synthesis of (5Z)-5-(4-hydroxybenzylidene)-3-methyl-2-thioxoimidazolidin-4-one can be achieved through a multistep reaction process. The first step involves the condensation of 4-hydroxybenzaldehyde and thiosemicarbazide to form 4-(4-hydroxyphenyl)-2-thiosemicarbazide. This intermediate product is then reacted with methyl isothiocyanate to produce this compound. The yield of this compound can be improved by optimizing the reaction conditions, such as temperature, reaction time, and solvent.

Scientific Research Applications

(5Z)-5-(4-hydroxybenzylidene)-3-methyl-2-thioxoimidazolidin-4-one has been extensively studied for its potential therapeutic properties. It has been shown to possess antioxidant activity by scavenging free radicals and reducing oxidative stress in cells. This compound also exhibits anti-inflammatory properties by inhibiting the production of inflammatory cytokines and reducing the activation of nuclear factor-κB (NF-κB). Moreover, this compound has been reported to have anticancer activity by inducing apoptosis and inhibiting cell proliferation in various cancer cell lines.

properties

Molecular Formula

C11H10N2O2S

Molecular Weight

234.28 g/mol

IUPAC Name

(5Z)-5-[(4-hydroxyphenyl)methylidene]-3-methyl-2-sulfanylideneimidazolidin-4-one

InChI

InChI=1S/C11H10N2O2S/c1-13-10(15)9(12-11(13)16)6-7-2-4-8(14)5-3-7/h2-6,14H,1H3,(H,12,16)/b9-6-

InChI Key

FRRWASSCHQYWRY-TWGQIWQCSA-N

Isomeric SMILES

CN1C(=O)/C(=C/C2=CC=C(C=C2)O)/NC1=S

SMILES

CN1C(=O)C(=CC2=CC=C(C=C2)O)NC1=S

Canonical SMILES

CN1C(=O)C(=CC2=CC=C(C=C2)O)NC1=S

Origin of Product

United States

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